4-((1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Description
4-((1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H24N2O5S and its molecular weight is 440.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of novel 3-oxopiperidin-2-ones from methyl 2-alkoxy-5-amino-2-pentenoates demonstrates a methodological approach to obtaining similar complex structures through ring transformation and cyclization processes (Dejaegher, D’hooghe, & Kimpe, 2008).
- Research on different hydrogen-bonded structures in isomeric solvates highlights the importance of conformational analysis in understanding the properties and reactivities of complex molecules (Rodríguez, Nogueras, Cobo, & Glidewell, 2009).
- Studies on the synthesis of dimethyl sulfomycinamate and metal-free coupling of saturated heterocyclic sulfonylhydrazones with boronic acids provide insights into methods for constructing biologically relevant compounds, including those with pyridine and azetidine structures (Bagley et al., 2005); (Allwood et al., 2014).
Biological Activity and Applications
- The synthesis of pyrimidine-azetidinone analogues and their evaluation for antimicrobial and antitubercular activities underscore the potential therapeutic applications of compounds with similar structural motifs (Chandrashekaraiah et al., 2014).
- Research on the antifungal effect of certain pyrimidine derivatives containing a heterocyclic compound provides a basis for the development of new antifungal agents, suggesting a possible area of application for compounds with related structures (Jafar et al., 2017).
Properties
IUPAC Name |
4-[1-[4-(4-methoxyphenyl)phenyl]sulfonylazetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-16-12-20(13-23(26)24(16)2)30-21-14-25(15-21)31(27,28)22-10-6-18(7-11-22)17-4-8-19(29-3)9-5-17/h4-13,21H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIXSSKQHVPACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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